molecular formula C26H27N3O4S B11125765 4-(1,3-benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11125765
M. Wt: 477.6 g/mol
InChI Key: RHZYSYFAGLESBO-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a benzothiazole moiety, a hydroxy group, a methylphenyl group, and a morpholinopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Construction of the Pyrrol-2-one Core: This involves the condensation of a suitable diketone with an amine, followed by cyclization.

    Introduction of the Hydroxy and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Morpholinopropyl Side Chain: This step typically involves nucleophilic substitution reactions where the morpholine ring is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways.

Medicine

    Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in targeting specific proteins or pathways.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can interact with active sites of enzymes, while the morpholinopropyl side chain can enhance binding affinity and specificity. The hydroxy and methylphenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazol-2-ylcarbonyl)-3-hydroxy-5-phenyl-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the methyl group on the phenyl ring.

    4-(1,3-Benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(propyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the morpholine ring.

Uniqueness

The presence of the morpholinopropyl side chain and the methyl group on the phenyl ring distinguishes this compound from its analogs, potentially offering unique binding properties and biological activities.

This detailed overview provides a comprehensive understanding of 4-(1,3-benzothiazol-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

3-(1,3-benzothiazole-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H27N3O4S/c1-17-7-9-18(10-8-17)22-21(23(30)25-27-19-5-2-3-6-20(19)34-25)24(31)26(32)29(22)12-4-11-28-13-15-33-16-14-28/h2-3,5-10,22,31H,4,11-16H2,1H3

InChI Key

RHZYSYFAGLESBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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